

6-Methoxychroman-4-one: A Technical Guide for Scientific Professionals

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Compound of Interest

Compound Name: 6-Methoxychroman-4-one

Cat. No.: B1352115

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An In-depth Overview of the Chemical Data, Synthesis, and Potential Biological Significance of CAS Number 5802-17-5

This technical guide provides a comprehensive overview of **6-Methoxychroman-4-one**, a heterocyclic compound belonging to the chromanone family. Intended for researchers, scientists, and professionals in drug development, this document consolidates key chemical data, experimental protocols, and the known biological activities associated with the broader class of chroman-4-ones, providing a foundational resource for future investigation.

Core Chemical and Physical Data

6-Methoxychroman-4-one, also known as 6-methoxy-2,3-dihydro-4H-chromen-4-one, is a solid organic compound. Its fundamental physicochemical properties are essential for its application in research and development and are summarized below.

Property	Value	Reference
CAS Number	5802-17-5	[1]
Molecular Formula	C ₁₀ H ₁₀ O ₃	[1]
Molecular Weight	178.18 g/mol	[1] [2]
Melting Point	48 °C	[1]
Boiling Point	178-180 °C (at 23 Torr)	[1]
Density	1.205 g/cm ³	[1]
Appearance	Off-white solid (predicted)	[3]
Solubility	Soluble in common organic solvents like ethyl acetate and DMSO; sparingly soluble in hexane.	[3] [4]

Spectroscopic Profile

The structural elucidation of **6-Methoxychroman-4-one** relies on standard spectroscopic techniques. While a complete, published dataset for this specific molecule is not readily available, the expected spectral characteristics can be inferred from its structural features and data from closely related analogs.

Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 178. Key fragmentation patterns would likely involve the loss of a methyl group (-CH₃) or a methoxy group (-OCH₃), and retro-Diels-Alder fragmentation of the heterocyclic ring, which is characteristic of flavonoids and related compounds.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic absorption bands for its functional groups.[\[5\]](#) Key expected peaks include a strong carbonyl (C=O) stretch around 1680 cm⁻¹, C-O-C (ether) stretching vibrations, and C-H stretching from both aromatic and aliphatic parts of the molecule.[\[5\]](#)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Based on analogs like 6-Methoxy-2-pentylchroman-4-one, the proton NMR spectrum in CDCl₃ is expected to show distinct signals

for the aromatic protons, the methylene protons of the chroman ring, and the methoxy group protons.[3]

- Aromatic Protons: Three signals in the aromatic region (approx. δ 6.9-7.3 ppm), corresponding to the protons at positions 5, 7, and 8 of the chroman-4-one core.
- Methylene Protons (C2-H₂): A triplet around δ 4.4-4.5 ppm.
- Methylene Protons (C3-H₂): A triplet around δ 2.7-2.8 ppm.
- Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum should display ten distinct signals.

- Carbonyl Carbon (C4): A signal in the downfield region, typically above δ 190 ppm.
- Aromatic Carbons: Signals between δ 100-160 ppm. The carbon attached to the methoxy group (C6) and the oxygen-bearing aromatic carbon (C8a) would be the most deshielded in this region.
- Methylene Carbons: Signals for C2 and C3 would appear in the aliphatic region.
- Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.[6]

Experimental Protocols

Synthesis of 6-Methoxychroman-4-one

A common and effective method for the synthesis of chroman-4-ones is through an intramolecular cyclization of a corresponding chalcone or via a one-pot reaction involving a substituted 2'-hydroxyacetophenone. A general procedure adapted from the literature for the synthesis of related chroman-4-ones is detailed below.[3][7]

Reaction Scheme: 2'-Hydroxy-5'-methoxyacetophenone reacts with a suitable aldehyde (e.g., formaldehyde or its equivalent) in the presence of a base to undergo an aldol condensation followed by intramolecular Michael addition to form the chroman-4-one ring.

Materials:

- 2'-Hydroxy-5'-methoxyacetophenone
- An appropriate aldehyde (e.g., paraformaldehyde)
- A base such as pyrrolidine or diisopropylamine (DIPA)
- Solvent (e.g., Ethanol or DMSO)
- Hydrochloric acid (1 M)
- Sodium hydroxide (10%)
- Brine solution
- Magnesium sulfate (anhydrous)
- Solvents for chromatography (e.g., Ethyl acetate, Hexane)

Procedure:

- To a solution of 2'-Hydroxy-5'-methoxyacetophenone in ethanol, add the aldehyde (1.1 equivalents) and the basic catalyst (1.1 equivalents).[\[3\]](#)
- Heat the reaction mixture. Microwave irradiation at 160-170 °C for 1 hour can be employed for rapid synthesis.[\[3\]](#)
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and dilute it with a suitable organic solvent like dichloromethane or ethyl acetate.
- Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally with brine.[\[3\]](#)
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure **6-Methoxychroman-4-one**.^[3]

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of chromanones and related flavonoids. A general protocol is outlined below.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic or acetic acid to improve peak shape).
- Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm or 280 nm).
- Quantification: Based on a calibration curve generated from standard solutions of known concentrations.

Biological Activity and Signaling Pathways

While no specific biological activities have been reported for **6-Methoxychroman-4-one** itself, the chroman-4-one scaffold is a well-established pharmacophore present in numerous natural products and synthetic compounds with a wide range of biological functions.^[8]

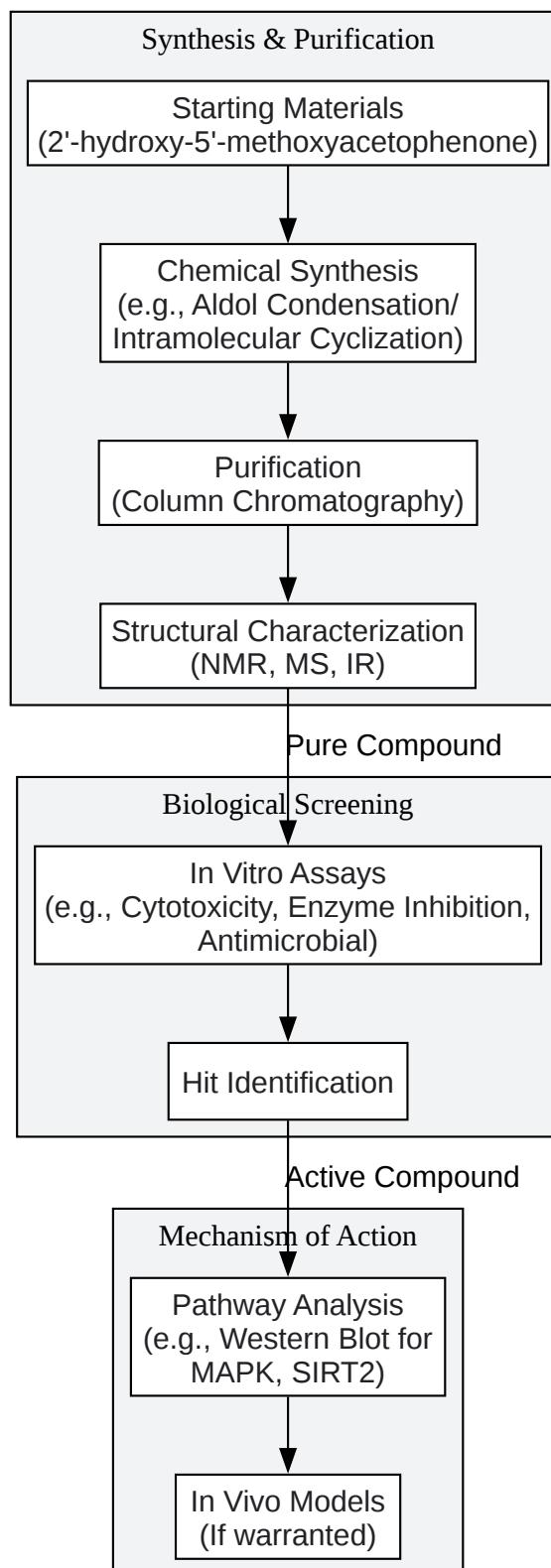
Potential Therapeutic Areas:

- Anticancer: A synthetic flavanone, 6-methoxy-2-(naphthalen-1-yl)chroman-4-one, has been shown to induce apoptosis in human leukemia cells through the activation of the MAPK signaling pathway.^[9]
- Enzyme Inhibition: Substituted chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related and neurodegenerative diseases.^[3]

- Antimicrobial: The chroman-4-one core structure is associated with broad-spectrum antimicrobial properties, including antibacterial and antifungal activities.[\[7\]](#)
- Anti-parasitic: Certain chroman-4-one analogs have shown activity against parasites like *Trypanosoma brucei* and *Leishmania infantum* by inhibiting pteridine reductase 1 (PTR1).[\[10\]](#)

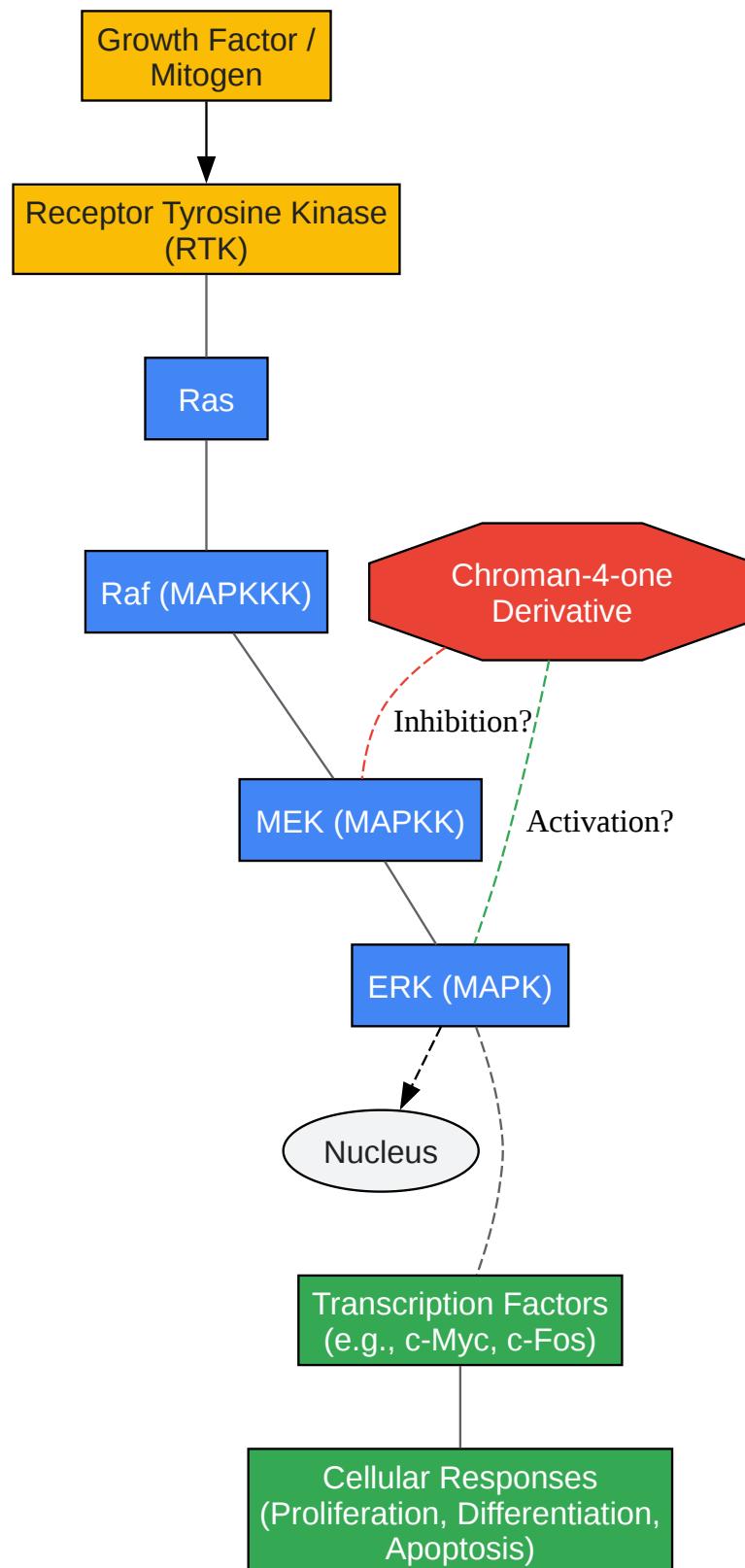
Visualizations: Workflows and Pathways

To aid in the conceptualization of research involving **6-Methoxychroman-4-one**, the following diagrams illustrate a general experimental workflow and a key signaling pathway targeted by related compounds.



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Experimental workflow for synthesis and biological evaluation.



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